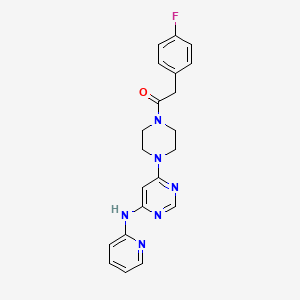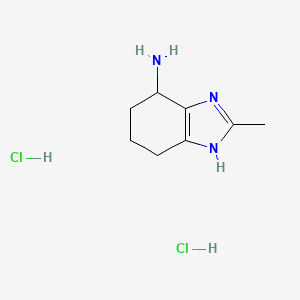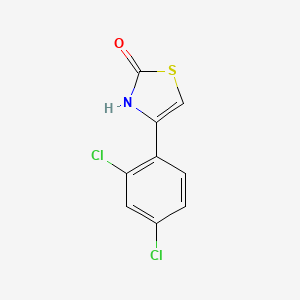![molecular formula C15H26N2OS B2592350 Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone CAS No. 2379987-14-9](/img/structure/B2592350.png)
Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have interesting biochemical and physiological effects, making it a promising candidate for further investigation. In
Mecanismo De Acción
The mechanism of action of Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone involves its binding to GABA(A) receptors. This binding causes an increase in the activity of these receptors, leading to an overall increase in inhibitory neurotransmission. This increased inhibition can have a range of effects, including sedation, anxiolysis, and muscle relaxation.
Biochemical and Physiological Effects:
Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone has been shown to have a range of biochemical and physiological effects. These effects include sedation, anxiolysis, muscle relaxation, and anticonvulsant activity. Additionally, this compound has been shown to have selective binding to certain subtypes of GABA(A) receptors, making it a useful tool for studying the function of these receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone in lab experiments is its selective binding to certain subtypes of GABA(A) receptors. This selectivity allows for more precise investigation of the function of these receptors. However, one limitation of using this compound is its potential for non-specific effects, as it may also bind to other receptors or have off-target effects.
Direcciones Futuras
There are many potential future directions for research involving Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone. One area of interest is its potential use as a therapeutic agent for conditions such as anxiety and epilepsy. Additionally, further investigation of its mechanism of action and selective binding to GABA(A) receptors could lead to a better understanding of the function of these receptors and the development of more selective drugs targeting these receptors. Finally, the synthesis of analogs of Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone could lead to the development of compounds with improved selectivity and potency.
Métodos De Síntesis
Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone can be synthesized using a variety of methods. One common method involves the reaction of cyclobutanone with thiosemicarbazide to form the corresponding thiosemicarbazone. This compound can then be reacted with 4-bromo-1-butene to form the desired product. Other methods involve the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone has been studied for its potential applications in scientific research. One area of interest is its potential use as a tool for studying GABA(A) receptors. These receptors are important targets for many drugs, including benzodiazepines, which are commonly used as anxiolytics and sedatives. Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone has been shown to bind selectively to certain subtypes of GABA(A) receptors, making it a useful tool for studying the function of these receptors.
Propiedades
IUPAC Name |
cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2OS/c18-15(13-3-1-4-13)17-8-2-7-16(9-10-17)14-5-11-19-12-6-14/h13-14H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPCYKRWTRWWDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCN(CC2)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutanecarbonyl-4-(thian-4-yl)-1,4-diazepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2592267.png)
![N-(2,6-difluorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2592270.png)
![N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![2-(2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2592275.png)

![7-(4-Fluorophenyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2592277.png)



![(E)-methyl 2-((2-(1H-benzo[d]imidazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2592283.png)

![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2592289.png)
![9-(2,4-dimethylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2592290.png)